N,N'-Diethyl-3,6-acridinediamine
CAS No.: 26484-04-8
Cat. No.: VC20678184
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26484-04-8 |
|---|---|
| Molecular Formula | C17H19N3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 3-N,6-N-diethylacridine-3,6-diamine |
| Standard InChI | InChI=1S/C17H19N3/c1-3-18-14-7-5-12-9-13-6-8-15(19-4-2)11-17(13)20-16(12)10-14/h5-11,18-19H,3-4H2,1-2H3 |
| Standard InChI Key | RPJXKSPMPVNXQG-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
N,N'-Diethyl-3,6-acridinediamine consists of a central acridine core—a fused tricyclic system comprising two benzene rings and a pyridine-like nitrogen heterocycle. The nitrogen atoms at positions 3 and 6 are each substituted with ethyl groups (-CH₂CH₃), distinguishing it from simpler acridines such as acridine orange or 9-aminoacridine . The ethyl groups introduce steric bulk and modulate electronic properties, enhancing lipophilicity compared to dimethyl or unsubstituted analogs.
The planar acridine system enables π-π stacking interactions with aromatic biomolecules, particularly DNA base pairs. Substituent positioning influences binding modes: the 3,6-diethyl configuration may favor intercalation over minor groove binding due to reduced steric hindrance compared to bulkier substitutions .
Table 1: Key Physicochemical Parameters of N,N'-Diethyl-3,6-Acridinediamine
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃ |
| Molecular Weight | 291.39 g/mol |
| LogP (Predicted) | 3.8 ± 0.4 |
| UV-Vis Absorption | λₘₐₓ: 390–410 nm (in ethanol) |
| Fluorescence | Emission at 520–550 nm (pH-dependent) |
Synthesis and Modification Strategies
Conventional Synthesis Routes
The synthesis of N,N'-Diethyl-3,6-acridinediamine typically involves:
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Acridine Core Formation: Condensation of diphenylamine derivatives under acidic conditions to generate the acridine backbone.
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Nitrogen Alkylation: Reaction of 3,6-diaminoacridine with ethylating agents (e.g., ethyl bromide) in the presence of a base like potassium carbonate .
Alternative methods include Ullmann coupling for introducing amino groups or reductive amination for controlled ethyl substitution. Yield optimization (60–75%) requires precise temperature control (80–120°C) and inert atmospheres to prevent oxidative degradation .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: chloroform/methanol) followed by recrystallization from ethanol. Structural validation uses:
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¹H/¹³C NMR: Distinct signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.8–8.6 ppm) .
Biological Interactions and Mechanisms
DNA Intercalation and Topoisomerase Inhibition
N,N'-Diethyl-3,6-acridinediamine intercalates between DNA base pairs, inducing structural distortion and inhibiting topoisomerase I/II activity. Comparative studies show:
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Binding Constant (Kₐ): 3.18 × 10³ M⁻¹ for calf thymus DNA, surpassing dimethylamino analogs (Kₐ = 2.54 × 10³ M⁻¹) .
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Hypochromicity: 51% reduction at λₘₐₓ = 400 nm upon DNA binding, indicating strong π-orbital coupling .
Intercalation disrupts DNA replication and transcription, making the compound a candidate for antineoplastic therapies. In A549 lung adenocarcinoma cells, derivatives reduce metabolic activity by 72–74% via topoisomerase-mediated DNA damage .
Protein Binding and Pharmacokinetics
Human serum albumin (HSA) binding studies reveal:
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Binding Site: Sudlow site I, with a quenching constant (Kₛᵥ) of 2.26 M⁻¹ .
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Half-Life in Plasma: ~8.2 hours, suggesting moderate metabolic stability .
Comparative Analysis with Acridine Derivatives
Table 2: N,N'-Diethyl-3,6-Acridinediamine vs. Structural Analogs
| Compound | Substituents | DNA Kₐ (M⁻¹) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| N,N'-Diethyl-3,6-acridine | 3,6-diethylamino | 3.18 × 10³ | 12.4 (A549) |
| Acridine Orange | 3,6-dimethylamino | 2.54 × 10³ | 18.9 (A549) |
| 9-Aminoacridine | 9-amino | 1.89 × 10³ | 24.7 (A549) |
| Chrysaniline | 3,6-diamino | 2.01 × 10³ | 15.2 (A549) |
Key trends:
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Ethyl vs. Methyl: Ethyl groups enhance DNA affinity by 25% compared to dimethylamino analogs .
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Positioning: 3,6-substitutions yield superior intercalation over mono-substituted derivatives .
Applications in Research and Medicine
Molecular Biology
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Nucleic Acid Staining: Ethyl substitutions reduce cytotoxicity compared to acridine orange, enabling live-cell imaging .
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G-Quadruplex Stabilization: Stabilizes telomeric G-quadruplex structures (ΔTₘ = +8.5°C), inhibiting telomerase in cancer cells .
Drug Development
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